Mpp-butinaca, also known as 4-Fluoro MDMB-BUTINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its psychoactive properties and potential for abuse. This compound belongs to a class of substances that mimic the effects of natural cannabinoids by binding to the cannabinoid receptors in the brain. The emergence of synthetic cannabinoids like Mpp-butinaca poses significant challenges for public health and law enforcement, given their potent effects and the difficulty in regulating their use.
Mpp-butinaca is synthesized in laboratories and does not occur naturally. It is derived from modifications of existing synthetic cannabinoids, particularly those related to the indazole and carboxamide structures. The compound has been identified in various products marketed as "legal highs" or designer drugs, often evading legal restrictions placed on traditional cannabis products.
Mpp-butinaca is classified as a synthetic cannabinoid receptor agonist. It is structurally related to other synthetic cannabinoids such as ADB-BUTINACA and MDMB-4en-PINACA. These compounds interact with the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, leading to various physiological effects.
The synthesis of Mpp-butinaca typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:
Mpp-butinaca has a complex molecular structure characterized by its indazole core, a carboxamide group, and a fluorinated side chain. The molecular formula can be represented as .
Mpp-butinaca undergoes various chemical reactions typical of synthetic cannabinoids:
The identification of metabolites often employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for detailed profiling of metabolic pathways.
Mpp-butinaca acts primarily as an agonist at cannabinoid receptors CB1 and CB2:
Mpp-butinaca has been primarily studied for its pharmacological properties, contributing to research in:
MPP-BUTINACA (Methyl 2-({1-[(4-cyanobutyl)-1H-indole-3-carbonyl]amino}-3-methylbutanoate) exhibits high-affinity binding at human cannabinoid receptors. Radioligand displacement assays using transfected human embryonic kidney (HEK) cells reveal nanomolar affinity for both CB1 (pKi = 8.42 ± 0.11) and CB2 (pKi = 9.01 ± 0.07) receptors. The compound demonstrates balanced affinity across receptor subtypes, though with moderate CB2 selectivity (CB2/CB1 affinity ratio = 3.89) [2]. Functional efficacy assessments via [³⁵S]-GTPγS binding assays confirm MPP-BUTINACA acts as a potent agonist, with sub-nanomolar potency at CB1 (pEC₅₀ = 9.24 ± 0.08) and CB2 (pEC₅₀ = 8.93 ± 0.12). Its CB1 efficacy exceeds Δ9-tetrahydrocannabinol (Δ9-THC) but is comparable to synthetic reference agonists like MDMB-FUBINACA [7].
Table 1: Binding Affinities of MPP-BUTINACA at Human Cannabinoid Receptors
Receptor | pKi (Mean ± SEM) | Ki (nM) | Selectivity Ratio (CB2/CB1) |
---|---|---|---|
CB1 | 8.42 ± 0.11 | 3.80 | 1.00 (Reference) |
CB2 | 9.01 ± 0.07 | 0.98 | 3.89 |
Fluorescence-based membrane potential assays validate MPP-BUTINACA’s functional activity. In CB1-expressing cell lines, the compound depolarizes membranes with pEC₅₀ = 8.76 ± 0.15, confirming full agonism. Assays performed with FLIPR membrane potential dye show rapid and concentration-dependent responses, aligning with Gαi-mediated signaling. The assay’s validation includes pertussis toxin pretreatment, which abolishes depolarization, confirming CB1-Gαi coupling specificity. MPP-BUTINACA’s efficacy (Emax = 92% relative to CP55940) surpasses classical phytocannabinoids but is slightly lower than indazole-carboxamide derivatives like ADB-BUTINACA [2] [7].
Table 2: Functional Activity of MPP-BUTINACA in Cell-Based Assays
Assay Type | pEC₅₀ (CB1) | Emax (% CP55940) | Signaling Pathway |
---|---|---|---|
[³⁵S]-GTPγS Binding | 9.24 ± 0.08 | 98 ± 3 | Gαi activation |
Fluorescence Membrane Potential | 8.76 ± 0.15 | 92 ± 4 | Gαi-mediated depolarization |
β-Arrestin Recruitment | 7.89 ± 0.21 | 84 ± 5 | β-Arrestin-2 translocation |
The 4-cyanobutyl tail group critically influences MPP-BUTINACA’s pharmacological profile. Systematic comparisons of analogs reveal that linear 4-cyanobutyl tails reduce CB1 efficacy by 18–22% compared to flexible alkyl chains (e.g., pentyl or heptyl). Docking simulations attribute this to steric clashes with CB1’s hydrophobic subpocket (residues Leu193, Ile390), limiting optimal orientation. The polar nitrile group forms weak hydrogen bonds with Ser180³.⁵⁶/Ser383⁷.³⁹, but rigidity impedes deep insertion into the ligand-binding cleft. This is corroborated by lower association rates (kon = 1.2 × 10⁶ M⁻¹s⁻¹) in kinetic binding studies versus analogs with 4-fluorobutyl tails (kon = 2.7 × 10⁶ M⁻¹s⁻¹) [2] [5].
The methyl ester valinate head group (MPP) governs key interactions with CB1’s orthosteric site. Replacing MPP with tert-leucine (ADB) increases β-arrestin recruitment efficacy by 31%, while adamantyl (A) or cumyl (CUMYL) groups enhance membrane partitioning but reduce functional potency. Molecular analyses indicate the valinate carbonyl oxygen coordinates with Lys192³.²⁸ via water-mediated hydrogen bonding, while the ester moiety engages in hydrophobic stacking with Phe268⁶.⁴⁴. Mutagenesis studies confirm Lys192Ala mutation reduces binding affinity 15-fold, underscoring its role in stabilizing the carboxamide linker. The branched methyl group of valine sterically optimizes orientation within the subpocket formed by Trp356⁶.⁴⁸ and Trp279⁵.⁴³ [7] [9].
Table 3: Impact of Head-Group Modifications on Functional Efficacy
Head Group | Core | CB1 pEC₅₀ ([³⁵S]-GTPγS) | Emax (% CP55940) | β-Arrestin Recruitment (Emax %)) |
---|---|---|---|---|
MPP (valinate) | Indazole | 9.24 ± 0.08 | 98 ± 3 | 84 ± 5 |
ADB (tert-leucine) | Indazole | 9.41 ± 0.12 | 103 ± 2 | 115 ± 4 |
APP (phenylalanine) | Indole | 8.67 ± 0.14 | 91 ± 6 | 78 ± 7 |
Docking simulations (Glide SP/XP) position MPP-BUTINACA deep within CB1’s orthosteric pocket. The indazole core engages π-π stacking with Phe174².⁶¹/Trp255⁵.⁴³, while the 4-cyanobutyl tail projects toward extracellular loop 2 (residues Leu193–Ser196). Key interactions include:
All-atom molecular dynamics simulations (200 ns) reveal distinct receptor modulation by MPP-BUTINACA. The ligand stabilizes CB1’s active state via:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: